molecular formula C7H6BrN3O2S B6223063 2-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine CAS No. 2763749-59-1

2-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6223063
CAS No.: 2763749-59-1
M. Wt: 276.1
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Description

2-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 2-position and a methanesulfonyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core. Pyrazolo[1,5-a]pyrimidines are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with appropriate electrophiles. One common method includes the reaction of 5-aminopyrazole with 2-bromo-3,3-dimethylacrylonitrile under basic conditions, followed by sulfonylation with methanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium complexes.

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methanesulfonyl groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .

Properties

CAS No.

2763749-59-1

Molecular Formula

C7H6BrN3O2S

Molecular Weight

276.1

Purity

95

Origin of Product

United States

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